molecular formula C20H17NO4 B293325 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B293325
M. Wt: 335.4 g/mol
InChI Key: QBYHAILCIMYBMT-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as HOCPCA, is a synthetic compound that has been studied for its potential therapeutic applications. HOCPCA belongs to the class of compounds known as cannabinoid receptor agonists, which have been shown to have a range of effects on the body.

Mechanism of Action

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one acts as an agonist at the CB1 and CB2 cannabinoid receptors, which are G protein-coupled receptors. Activation of these receptors leads to a range of downstream effects, including the inhibition of neurotransmitter release and the modulation of ion channels.
Biochemical and Physiological Effects:
7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a range of biochemical and physiological effects, including the modulation of pain and inflammation. It has also been shown to have activity in the central nervous system, where it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is that it has been shown to have high potency and selectivity for the CB1 and CB2 cannabinoid receptors. However, one limitation is that it may have off-target effects at other receptors, which could complicate its use in experimental settings.

Future Directions

There are several potential future directions for research on 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another area of interest is its potential use in the treatment of pain and inflammation, particularly in the context of chronic pain conditions. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, as well as its potential toxicity and side effects.

Synthesis Methods

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves several chemical reactions, including a Mannich reaction and a cyclization step.

Scientific Research Applications

7-[2-(hydroxyimino)-2-phenylethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have activity at both the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of pain and inflammation.

properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

7-[(2Z)-2-hydroxyimino-2-phenylethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H17NO4/c22-20-17-8-4-7-15(17)16-10-9-14(11-19(16)25-20)24-12-18(21-23)13-5-2-1-3-6-13/h1-3,5-6,9-11,23H,4,7-8,12H2/b21-18+

InChI Key

QBYHAILCIMYBMT-DYTRJAOYSA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC/C(=N\O)/C4=CC=CC=C4

SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=NO)C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=NO)C4=CC=CC=C4

Origin of Product

United States

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